Potency Advantage: 1,000-Fold Greater Efficacy vs. Piracetam in Reversing Scopolamine-Induced Amnesia
In a standard preclinical model of cognitive deficit (scopolamine-induced amnesia in a passive avoidance test), Sunifiram (DM-235) demonstrates a dramatic potency advantage over the classic nootropic, piracetam [1]. Specifically, Sunifiram produced a significant antiamnesic effect at intraperitoneal doses of 0.001–0.1 mg/kg, whereas piracetam required doses of 30–100 mg/kg to achieve a comparable effect [1]. This translates to Sunifiram being approximately 1,000 times more potent than piracetam on a per-weight basis in this assay [1].
| Evidence Dimension | Effective Dose (i.p.) for Reversing Scopolamine-Induced Amnesia in Mice |
|---|---|
| Target Compound Data | 0.001 - 0.1 mg/kg (i.p.) |
| Comparator Or Baseline | Piracetam: 30 - 100 mg/kg (i.p.) |
| Quantified Difference | Approximately 1,000-fold higher potency |
| Conditions | Mouse passive avoidance test; Scopolamine (1.5 mg/kg i.p.) as amnesic challenge |
Why This Matters
This potency advantage is a primary driver for procurement, as it suggests Sunifiram may achieve desired cognitive effects at significantly lower dosages, which can be a critical factor in experimental design and cost-effectiveness.
- [1] Ghelardini C, et al. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer. Naunyn Schmiedebergs Arch Pharmacol. 2002;365(6):419-426. doi:10.1007/s00210-002-0577-3. View Source
